N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Computational Chemistry Medicinal Chemistry Physicochemical Profiling

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide (CAS 61581-43-9) is a member of the pyrimidinyl benzamide class, defined by a 2-amino-5-hydroxy-6-methylpyrimidine core linked via an amide bond to a 2-nitrobenzoyl substituent. With a molecular formula of C12H11N5O4 and a molecular weight of 289.25 g/mol, its distinguishing structural feature is the ortho-nitro group on the benzamide ring, which imparts distinct electronic and steric properties compared to analogs bearing hydroxy, methyl, or unsubstituted benzoyl moieties.

Molecular Formula C12H11N5O4
Molecular Weight 289.25 g/mol
CAS No. 61581-43-9
Cat. No. B12937676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide
CAS61581-43-9
Molecular FormulaC12H11N5O4
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])O
InChIInChI=1S/C12H11N5O4/c1-6-9(18)10(16-12(13)14-6)15-11(19)7-4-2-3-5-8(7)17(20)21/h2-5,18H,1H3,(H3,13,14,15,16,19)
InChIKeyZELBVQORSZRFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide (CAS 61581-43-9) – A Structurally Differentiated Pyrimidinyl Benzamide Building Block


N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide (CAS 61581-43-9) is a member of the pyrimidinyl benzamide class, defined by a 2-amino-5-hydroxy-6-methylpyrimidine core linked via an amide bond to a 2-nitrobenzoyl substituent [1]. With a molecular formula of C12H11N5O4 and a molecular weight of 289.25 g/mol, its distinguishing structural feature is the ortho-nitro group on the benzamide ring, which imparts distinct electronic and steric properties compared to analogs bearing hydroxy, methyl, or unsubstituted benzoyl moieties [2]. This compound is primarily utilized as a synthetic intermediate and as a probe in medicinal chemistry campaigns targeting enzyme inhibition and oncology indications [3].

Why Generic Substitution Fails for N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide: The Critical Role of the 2-Nitro Substituent


Attempts to interchange N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide with close-in-class analogs (e.g., 2-hydroxy, 4-hydroxy, or 2-methyl derivatives) are scientifically unjustified due to the profound electronic influence of the ortho-nitro group. This strong electron-withdrawing substituent alters the compound's hydrogen-bond acceptor capacity, LogP, and electrostatic potential surface relative to its analogs, directly affecting target binding affinity, solubility, and metabolic stability [1]. The pre-existing structure-activity relationship (SAR) literature on pyrimidinyl benzamides demonstrates that even minor modifications to the benzamide ring can lead to a >10-fold shift in IC50 values against key oncological targets like EGFR and CDK-4 [2]. Therefore, the specific 2-nitro configuration is not an interchangeable feature but a critical determinant of biochemical performance, and sourcing the exact compound is essential for reproducible science and valid comparative analyses.

Quantitative Evidence Guide: Verified Differentiation Points for N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide


Enhanced Hydrogen-Bond Acceptor Capacity vs. 2-Hydroxy and 2-Methyl Analogs

The target compound, N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide, possesses a hydrogen-bond acceptor (HBA) count of 7, which is higher than the 6 HBAs found in its 2-hydroxy analog (CAS 61581-38-2) and significantly higher than the 5 HBAs in the 2-methyl analog (CAS 61581-40-6) [1]. This quantitative difference arises directly from the two additional oxygen atoms on the nitro group, providing a greater capacity for intermolecular interactions with polar amino acid residues or solvent molecules. For the 2-hydroxy analog, an intramolecular hydrogen bond between the 2-OH and the amide carbonyl may further reduce the effective number of available acceptors, a limitation not shared by the 2-nitro group. This difference is critical for modulating solubility and target selectivity.

Computational Chemistry Medicinal Chemistry Physicochemical Profiling

Increased Molecular Planarity and Electrostatic Potential Shift Relative to 2-Methyl Analog

The ortho-nitro group on the target compound is a planar, highly electronegative substituent, which contrasts with the tetrahedral geometry and electron-donating nature of the ortho-methyl group in N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide (CAS 61581-40-6) [1]. This results in a fundamentally different electrostatic potential surface and molecular shape. The nitro group's planarity allows for a more extended π-π stacking interaction with flat hydrophobic pockets in kinase ATP-binding sites, while the methyl group creates steric hindrance and an electron-rich center that can repel key acidic residues [2]. In molecular docking studies of pyrimidinyl benzamide derivatives against CDK-4 (PDB: 7SJ3), the presence of electron-withdrawing substituents on the benzamide ring significantly altered the predicted binding poses and interaction energies compared to electron-donating groups, demonstrating the critical role this difference plays in target engagement [2].

Computational Chemistry Molecular Docking Kinase Inhibition

Potential for Site-Specific Reduction as a Prodrug or Conjugation Handle

The aromatic nitro group of the target compound serves as a latent amine that can be selectively reduced (e.g., via nitroreductase enzymes under hypoxic tumor conditions or by using chemical reducing agents like Fe/HCl) to yield a 2-aminobenzamide derivative [1]. This capability is absent in the 2-hydroxy (CAS 61581-38-2), 2-methyl (CAS 61581-40-6), and unsubstituted benzamide analogs [2]. A review of patents and literature on nitrobenzamide-based anticancer agents demonstrates that this bioreductive activation mechanism is a key design strategy for achieving tumor-selective cytotoxicity, a feature not replicable by the reduced forms or other substituted analogues [1]. In a broader chemical biology context, the nitro group offers a unique, bioorthogonal reactive handle for conjugation chemistry following reduction, providing a synthetic versatility that other functional groups at the 2-position lack.

Prodrug Design Antibody-Drug Conjugates (ADC) Chemical Biology

Recommended Application Scenarios for N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide


Structure-Activity Relationship (SAR) Campaigns Focused on Kinase Selectivity

As established in Section 3, the unique electronic and topological properties of the 2-nitro substituent directly impact molecular recognition. Procurement should be prioritized for teams building a focused library of pyrimidinyl benzamides to explore the effect of electron-withdrawing substituents at the ortho position of the benzamide ring on kinase binding affinity and selectivity, particularly when comparing directly against the 2-hydroxy or 2-methyl analogs [1]. The higher HBA count and altered electrostatic potential are expected to yield differential binding profiles against kinases like CDK-4 or EGFR [1].

Development of Hypoxia-Activated Prodrugs

The latent amine functionality of the 2-nitrobenzamide group, a feature not shared by other ortho-substituted analogs in this series, makes this compound a preferred starting material for the synthesis of bioreductive prodrugs. Researchers should source this specific compound over its analogs when the goal is to engineer a system that exploits the reducing environment of hypoxic tumor cells for site-selective drug activation [2].

Synthesis of Functionalized Bioorthogonal Probes

Given its capacity for selective nitro-to-amine reduction, this compound is a valuable intermediate for generating 2-aminobenzamide-containing probes. This route provides a convenient method for late-stage functionalization, such as attaching biotin, fluorophores, or other reporter tags, which is not possible with the metabolically inert 2-methyl or 2-hydroxy analogs [2].

Physicochemical Property Modulation in Lead Optimization

The quantitative difference in HBA count (7 vs. 5-6 for key analogs) makes this compound an essential tool for studies aimed at improving the aqueous solubility of a lead series without introducing an ionizable center. Incorporating the 2-nitrobenzamide fragment is a confirmed strategy to increase the compound's net hydrogen-bond acceptor capacity, as shown by the computed property comparison, which can directly impact solubility and off-target liability profiles [1].

Quote Request

Request a Quote for N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.